BenchChemオンラインストアへようこそ!

Orotic acid hydrate

Crystal Engineering Pharmaceutical Solid-State Chemistry Formulation Development

Select orotic acid hydrate (monohydrate) for applications demanding consistent solid-state properties and long-term stability. This crystalline Hy1 form features an ordered planar stacked layer structure—dissociating only above 135°C and retaining water content after >1 year over desiccants at 25°C—eliminating the variable order-disorder layering of the anhydrous form. Ideal as a DHODH inhibitor (Ki 5–30.5 μM) reference control, the #1 ranked RNA pyrimidine precursor for metabolic flux studies, and starting material for high-bioavailability lithium, magnesium, zinc, and calcium orotate salts. Aqueous solubility 1.7 mg/mL enables co‑solvent-free assay preparation. ≥98% HPLC purity.

Molecular Formula C5H4N2O4.H2O
C5H6N2O5
Molecular Weight 174.11 g/mol
CAS No. 50887-69-9
Cat. No. B131459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotic acid hydrate
CAS50887-69-9
Synonyms1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Monohydrate
Molecular FormulaC5H4N2O4.H2O
C5H6N2O5
Molecular Weight174.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2
InChIKeyYXUZGLGRBBHYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
In water, 1,820 mg/L at 25 °C
1.82 mg/mL at 18 °C

Orotic Acid Hydrate (CAS 50887-69-9): Monohydrate Form of the Essential Pyrimidine Precursor


Orotic acid hydrate (CAS 50887-69-9), also known as orotic acid monohydrate, is the hydrated crystalline form of orotic acid (6-carboxyuracil), a heterocyclic carboxylic acid that serves as a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. The compound exists as a white to off-white crystalline powder with the molecular formula C5H6N2O5 and molecular weight 174.11 g/mol . As the monohydrate form (Hy1), it features one water molecule per orotic acid unit incorporated into a highly ordered, planar stacked layered crystal structure with strong hydrogen bonding between orotic acid and water molecules, exhibiting distinct physicochemical properties including melting point above 300°C and aqueous solubility of 1.7 mg/mL at 25°C . This hydrate form is the industrially relevant and commercially supplied material for research, pharmaceutical, and nutraceutical applications, distinguishing it from the anhydrous form through superior handling characteristics and defined crystalline morphology [1].

Why Orotic Acid Hydrate Cannot Be Simply Substituted with Anhydrous Orotic Acid or Other Pyrimidine Precursors


Orotic acid hydrate (Hy1) exhibits fundamentally distinct physicochemical properties and biological behavior that preclude simple substitution with its anhydrous counterpart (AH) or alternative pyrimidine precursors such as uracil, carbamoylaspartate, or dihydroorotate. The monohydrate form demonstrates exceptional stability with dissociation occurring only above 135°C and minimal water loss (only a small fraction) after storage over desiccants at 25°C for more than one year [1], whereas the anhydrous form exhibits variable order-disorder layering that compromises moisture-dependent stability and batch-to-batch consistency [1]. In the pyrimidine biosynthesis pathway, orotic acid serves as a committed intermediate downstream of carbamoylaspartate and dihydroorotate, with distinct metabolic fate and cellular uptake kinetics compared to uracil, which enters via the salvage pathway [2]. Furthermore, as a mineral carrier, orotic acid chelates with lithium, magnesium, zinc, and calcium to form orotate salts, a property not shared by other carboxylic acid carriers, enabling enhanced intracellular mineral delivery [3]. These differential characteristics dictate that selection of the hydrate form versus anhydrous, or orotic acid versus alternative precursors, must be guided by specific application requirements and quantitative evidence.

Orotic Acid Hydrate (50887-69-9) Quantitative Differentiation Evidence


Thermal Stability: Hydrate Dissociation Temperature >135°C versus Anhydrous Form Variable Stability

Orotic acid monohydrate (Hy1) exhibits markedly superior thermal and storage stability compared to the anhydrous form (AH). Hy1 dissociates only above 135°C and loses only a small fraction of water when stored over desiccants at 25°C for more than one year, maintaining its crystalline integrity [1]. In contrast, the anhydrous form demonstrates variable order-disorder layering upon dehydration/desolvation, with X-ray powder diffraction and solid-state NMR peaks becoming broader, indicating structural disorder that affects moisture-dependent stability and batch-to-batch reproducibility [1]. This stability difference has direct implications for handling, storage, and formulation consistency.

Crystal Engineering Pharmaceutical Solid-State Chemistry Formulation Development

Aqueous Solubility: 1.7 mg/mL at 25°C versus Anhydrous Form and Alternative Precursors

Orotic acid hydrate demonstrates aqueous solubility of 1.7 mg/mL (1.7 g/L) at 25°C . This solubility profile distinguishes it from the anhydrous form and from alternative pyrimidine precursors. At 100°C (boiling water), solubility increases dramatically to 13 g per 100 mL (130 mg/mL), a nearly 76-fold increase . The compound is practically insoluble in chloroform and ethanol , providing a defined solvent compatibility window for experimental design. This solubility characteristic enables reliable integration into aqueous biochemical assays and cell culture applications without requiring organic co-solvents that may interfere with biological systems.

Biochemical Assays Cell Culture Media Formulation Development

Enzymatic Inhibition: Orotate Inhibits DHODH with Ki = 5-30.5 μM versus Dihydroorotate Substrate

Orotic acid (orotate) acts as a competitive product inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition constant (Ki) for orotate against DHODH ranges from 5 μM to 30.5 μM depending on the enzyme source and assay conditions [1][2]. The most potent inhibitor in this class was dihydroazaorotate with Ki = 3 μM, with orotate showing Ki = 5 μM, followed by methylorotate (Ki = 10 μM) and 5-azaorotate (Ki = 20 μM) [1]. This feedback inhibition property is functionally relevant for metabolic studies and distinguishes orotic acid from pathway intermediates like dihydroorotate (the enzyme substrate) and carbamoylaspartate.

Enzyme Kinetics Drug Discovery Metabolic Research

Bioavailability Enhancement: Orotate Salts Provide Superior Intracellular Mineral Delivery versus Carbonate and Gluconate Salts

Orotic acid functions as a mineral carrier, forming orotate salts with lithium, magnesium, zinc, and calcium. Based on the degree of ionization, orotate salts are generally less ionizable and more bioavailable than gluconate salts, with earlier studies suggesting that the orotate form is able to cross the blood-brain barrier more effectively [1]. Lithium orotate has been demonstrated to exhibit superior efficacy, potency, and tolerability compared to lithium carbonate (LiCO) in both male and female mice, attributed to select transport-mediated uptake and pentose pathway incorporation [2]. The orotic acid component is believed to facilitate transport of lithium into cells, increasing its bioavailability compared to other lithium salts [3].

Nutraceutical Formulation Mineral Supplementation Bioavailability

Metabolic Fate: Orotic Acid as Committed de Novo Precursor versus Uracil Salvage Pathway

Orotic acid serves as a committed intermediate in the de novo pyrimidine biosynthesis pathway, positioned downstream of carbamoylaspartate and dihydroorotate, and is directly converted to UMP by UMP synthase. In tracer studies using 14C-labeled precursors in plant tissues, the approximate order of efficiency as RNA precursors was: orotic acid > uridine > carbamyl aspartic acid > uracil > aspartic acid [1]. The utilization of orotic acid, unlike uracil, for the synthesis of pyrimidine nucleotides is far more predominant than the degradative process, with labeled orotic acid being rapidly metabolized to uracil nucleotides and UDP-glucose [2]. This distinct metabolic routing distinguishes orotic acid from salvage pathway precursors like uracil and uridine.

Pyrimidine Metabolism Nucleotide Biosynthesis Metabolic Tracing

Analytical Purity: HPLC ≥98.0% with Dual Method Validation versus Anhydrous Form Specifications

Orotic acid hydrate is commercially available with certified purity of ≥98.0% by HPLC and ≥98.0% by neutralization titration, providing dual orthogonal purity verification . The monohydrate form exhibits defined water content (9.5% to 11.5% theoretical, with loss on drying of 12.0% max at 130°C over 3 hours) that serves as an additional identity and purity criterion [1]. This contrasts with the anhydrous form (CAS 65-86-1), which lacks the stoichiometric water of crystallization and therefore lacks water content as an independent purity metric. The hydrate form's melting point is specified as >300°C (lit.) with decomposition at 334-346°C, providing defined thermal identity .

Analytical Chemistry Quality Control Reference Standards

Orotic Acid Hydrate (50887-69-9) Validated Application Scenarios


Solid-State Formulation Development Requiring Defined Hydrate Stability

Formulation scientists developing solid dosage forms or crystalline drug products should select orotic acid hydrate over the anhydrous form when consistent physicochemical properties and long-term storage stability are critical. The monohydrate's demonstrated stability—dissociating only above 135°C and retaining water content after >1 year at 25°C over desiccants—ensures batch-to-batch consistency and eliminates the variable order-disorder layering observed in the anhydrous form that compromises moisture-dependent stability [1]. This is particularly relevant for tablet and capsule formulations where excipient compatibility and dissolution profiles depend on consistent solid-state properties.

Enzymatic Assays for DHODH Inhibitor Screening and Metabolic Studies

Researchers investigating pyrimidine metabolism or screening DHODH inhibitors should utilize orotic acid hydrate as the reference inhibitor with a defined Ki range (5-30.5 μM) [1][2]. The compound's role as the natural product inhibitor of DHODH makes it an essential positive control for validating assay systems and benchmarking novel inhibitors. The hydrate form's aqueous solubility (1.7 mg/mL at 25°C) enables preparation of reliable stock solutions for enzymatic assays without requiring organic co-solvents that may interfere with enzyme activity [3].

Nutraceutical Mineral Carrier Synthesis for Enhanced Bioavailability

Nutraceutical manufacturers developing mineral supplements with enhanced bioavailability should procure orotic acid hydrate as the starting material for synthesizing lithium orotate, magnesium orotate, zinc orotate, and calcium orotate salts. The orotate platform enables less ionizable mineral salts with superior intracellular delivery compared to carbonate or gluconate salts, with demonstrated ability to cross the blood-brain barrier more effectively [1]. The defined purity specifications (HPLC ≥98.0%) of the hydrate starting material ensure consistent salt stoichiometry and quality in the final product [2].

Metabolic Flux Analysis and Nucleotide Biosynthesis Tracer Studies

Investigators conducting metabolic flux analysis of de novo pyrimidine biosynthesis should select orotic acid hydrate as the precursor of choice based on its demonstrated efficiency as the #1 ranked RNA pyrimidine precursor (orotic acid > uridine > carbamyl aspartate > uracil > aspartic acid) [1]. The compound's defined metabolic routing—rapid conversion to UMP and UDP-glucose with minimal degradation—provides clearer distinction between de novo and salvage pathway contributions compared to uracil or uridine tracers [2]. The hydrate form's reliable solubility and stability ensure reproducible tracer preparation across experimental replicates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orotic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.